4-(2,5-Difluorobenzoyl)-2-methylpyridine 4-(2,5-Difluorobenzoyl)-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1187167-40-3
VCID: VC2819704
InChI: InChI=1S/C13H9F2NO/c1-8-6-9(4-5-16-8)13(17)11-7-10(14)2-3-12(11)15/h2-7H,1H3
SMILES: CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F
Molecular Formula: C13H9F2NO
Molecular Weight: 233.21 g/mol

4-(2,5-Difluorobenzoyl)-2-methylpyridine

CAS No.: 1187167-40-3

Cat. No.: VC2819704

Molecular Formula: C13H9F2NO

Molecular Weight: 233.21 g/mol

* For research use only. Not for human or veterinary use.

4-(2,5-Difluorobenzoyl)-2-methylpyridine - 1187167-40-3

Specification

CAS No. 1187167-40-3
Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
IUPAC Name (2,5-difluorophenyl)-(2-methylpyridin-4-yl)methanone
Standard InChI InChI=1S/C13H9F2NO/c1-8-6-9(4-5-16-8)13(17)11-7-10(14)2-3-12(11)15/h2-7H,1H3
Standard InChI Key DKMFCOUZMLFJTB-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F
Canonical SMILES CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F

Introduction

4-(2,5-Difluorobenzoyl)-2-methylpyridine is a synthetic organic compound that combines a pyridine ring with a difluorobenzoyl group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique chemical structure and potential properties. The molecular formula for this compound is C13H9F2NO, indicating it contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms .

Synthesis and Preparation

The synthesis of 4-(2,5-Difluorobenzoyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with a suitable difluorobenzoyl derivative, such as 2,5-difluorobenzoyl chloride, in the presence of a base. This process is a common method for introducing acyl groups onto pyridine rings.

Applications and Potential Uses

While specific applications of 4-(2,5-Difluorobenzoyl)-2-methylpyridine are not widely documented, compounds with similar structures are often explored for their biological activity, such as antimicrobial or anticancer properties. The presence of fluorine atoms can enhance lipophilicity and bioavailability, making such compounds interesting candidates for pharmaceutical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator